molecular formula C10H21NO3 B2996734 (2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol CAS No. 1354227-36-3

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol

Cat. No. B2996734
CAS RN: 1354227-36-3
M. Wt: 203.282
InChI Key: OXVUGSGNURZEOU-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol is a chiral building block that has found extensive use in the synthesis of various biologically active compounds. This molecule contains a primary alcohol, a secondary alcohol, and an amine, which makes it a versatile building block for the synthesis of complex molecules.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of the compound known as “tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate”, “tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate”, or “(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol”:

Palladium-Catalyzed Synthesis

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is essential for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting this functional group .

Synthesis of Tetrasubstituted Pyrroles

It is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic aromatic organic compounds used in pharmaceuticals and agrochemicals .

Material Science and Crystallography

Studies involving tert-butyl carbamate derivatives have provided insights into molecular interactions that are crucial for material science and crystallography. Understanding these interactions can lead to advancements in material design and structural determination.

Synthesis of Ceftolozane

An important intermediate product in the synthesis of ceftolozane, a cephalosporin antibiotic, is derived from tert-butyl carbamate. The compound plays a role in various steps such as amination, reduction, esterification, trityl protection, and condensation starting from 1-methyl-1H-pyrazol-5-amine .

properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUGSGNURZEOU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-pentanol

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